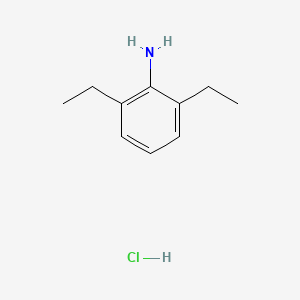

2,6-Diethylaniline hydrochloride

Übersicht

Beschreibung

2,6-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Diethylaniline hydrochloride can be synthesized through the alkylation of aniline with ethylene in the presence of a catalyst. The reaction typically involves the following steps:

Alkylation: Aniline is reacted with ethylene in the presence of a catalyst such as aluminum chloride or triethylaluminum. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the 2 and 6 positions.

Hydrolysis: The resulting 2,6-diethylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The catalyst recovery and recycling are also optimized to reduce waste and improve cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like bromine, chlorine, or nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinones, nitro derivatives.

Reduction: Amines, reduced aromatic compounds.

Substitution: Halogenated derivatives, nitro compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmaceutical Development

2,6-Diethylaniline hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways. For instance, studies have indicated that certain derivatives exhibit anti-inflammatory properties and can be utilized in the formulation of analgesics .

2. Chemical Intermediates

This compound is crucial in synthesizing dyes, pesticides, and antioxidants. It acts as a precursor in the production of various chemical intermediates that are essential for creating more complex molecules used across different industries. The versatility of this compound allows it to be employed in multiple synthetic pathways .

3. Toxicological Studies

Research has been conducted to evaluate the toxicological effects of this compound and its derivatives. Notably, studies have shown that exposure to certain concentrations can lead to adverse health effects in laboratory animals, prompting further investigation into its safety profile and environmental impact . This information is vital for regulatory assessments and safe handling practices.

Case Studies

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the successful use of this compound as a starting material for synthesizing novel anti-cancer agents. Researchers reported that modifying the compound's structure could enhance its efficacy against specific cancer cell lines. The study highlighted the importance of optimizing reaction conditions to improve yield and purity .

Case Study 2: Environmental Impact Assessment

In another investigation, researchers assessed the environmental fate of compounds containing the 2,6-diethylaniline moiety when used as pesticides. The study revealed potential bioaccumulation in aquatic organisms and raised concerns about long-term ecological effects. This prompted recommendations for stricter regulations on its use in agriculture .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Anti-inflammatory agents |

| Chemical Intermediates | Precursor for dyes and pesticides | Synthesis of synthetic dyes |

| Toxicological Studies | Evaluating health impacts and safety profiles | Carcinogenicity studies |

| Environmental Impact | Assessing ecological risks associated with usage | Pesticide residue analysis |

Wirkmechanismus

The mechanism of action of 2,6-diethylaniline hydrochloride involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.

2,6-Diethylphenol: Similar structure but with a hydroxyl group instead of an amino group.

2,6-Diethylbenzoquinone: An oxidized form of 2,6-diethylaniline.

Uniqueness

2,6-Diethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 6 positions enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2,6-Diethylaniline hydrochloride is a chemical compound that has garnered attention in various fields, particularly in toxicology and pharmacology. This article delves into its biological activity, metabolism, and potential health effects, supported by case studies and research findings.

- Chemical Formula : C10H15N

- Molecular Weight : 149.23 g/mol

- CAS Number : 579-66-8

Metabolism and Excretion

Research indicates that 2,6-diethylaniline undergoes metabolic conversion primarily in the liver. In vitro studies using rat liver homogenates have shown that it can be enzymatically converted to significant metabolites, including 4-amino-3,5-diethylphenyl sulfate (ADEPS), which is an important metabolite of the herbicide alachlor .

Table 1: Metabolic Pathways of 2,6-Diethylaniline

Toxicological Profile

The toxicological effects of 2,6-diethylaniline have been studied extensively. Notable findings include:

- Acute Toxicity : Studies on rodents have reported decreased body weight and liver enlargement when exposed to high doses (up to 310 mg/kg) over extended periods .

- Chronic Effects : Long-term exposure has been associated with anemia and retarded growth in rats .

Case Study: Long-term Exposure in Rodents

In a chronic toxicity study involving Fischer 344 rats given daily doses of 262.5 mg/kg for ten days, significant increases in liver weight and decreases in hemoglobin levels were observed. This suggests a potential for hepatotoxicity and systemic effects from prolonged exposure .

Genotoxicity Studies

Genotoxic potential has also been evaluated using various assays. Reports indicate conflicting results regarding mutagenicity:

- Salmonella typhimurium Assays : Some studies demonstrated weak mutagenic activity when exposed to an exogenous metabolic system from hamster liver but not from rat liver .

- Mammalian Cell Studies : Induction of sister chromatid exchanges and chromosomal aberrations was noted in Chinese hamster ovary cells, indicating potential genotoxic effects .

Health Risk Assessment

The health risk associated with exposure to 2,6-diethylaniline is significant, particularly for individuals working with this compound in industrial settings. The U.S. Environmental Protection Agency (EPA) has conducted assessments that highlight the need for safety measures to mitigate exposure risks.

Table 2: Health Risk Assessment Summary

| Exposure Route | Risk Level |

|---|---|

| Oral | High risk at elevated doses |

| Dermal | Moderate risk; protective gear recommended |

| Inhalation | Low risk under controlled conditions |

Eigenschaften

IUPAC Name |

2,6-diethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFIHFFLRASFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90887903 | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71477-82-2 | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71477-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,6-Diethylaniline hydrochloride in the synthesis of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline)?

A1: this compound serves as a crucial starting material in the synthesis. It first reacts with formalin in a condensation reaction to form 4,4'-methylene-bis-(2,6-diethylaniline). This intermediate product then undergoes chlorination to yield the final product, 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.